4-Bromo-2-fluoro-6-methylphenol: A Versatile Scaffold for Medicinal Chemistry
4-Bromo-2-fluoro-6-methylphenol: A Versatile Scaffold for Medicinal Chemistry
Executive Summary
4-Bromo-2-fluoro-6-methylphenol (CAS 945557-29-9) is a trisubstituted phenolic building block characterized by a unique substitution pattern that combines electronic modulation (fluorine), steric hindrance (methyl), and synthetic versatility (bromine). This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of BACE inhibitors for Alzheimer's disease and other enzyme modulators where metabolic stability and lipophilicity are paramount.
This guide provides a technical deep-dive into its properties, synthesis, and application in drug discovery, designed for researchers requiring high-fidelity data and actionable protocols.
Chemical Identity & Physical Properties
The compound features a phenol core with a bromine atom at the para position, rendering it highly reactive toward cross-coupling reactions, while the ortho-fluorine and ortho-methyl groups provide steric shielding and modulate the pKa of the phenolic hydroxyl.
Identity Data
| Attribute | Detail |
| CAS Number | 945557-29-9 |
| IUPAC Name | 4-Bromo-2-fluoro-6-methylphenol |
| Molecular Formula | |
| Molecular Weight | 205.02 g/mol |
| SMILES | Cc1cc(Br)cc(F)c1O |
| InChI Key | XTQJUBRMJNLREH-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Note |
| Physical State | Solid | Crystalline powder at RT [1] |
| Melting Point | 47–51 °C (Predicted) | Low-melting solid |
| Boiling Point | ~223 °C | Predicted at 760 mmHg |
| pKa | ~8.5 | Acidic shift due to F-substitution |
| LogP | 2.7 | Moderate lipophilicity |
Synthesis & Manufacturing
The synthesis of 4-Bromo-2-fluoro-6-methylphenol is typically achieved via the regioselective electrophilic aromatic bromination of 2-fluoro-6-methylphenol (CAS 443-90-3). The presence of the hydroxyl group strongly activates the ring, while the ortho positions are blocked by fluorine and methyl groups, directing the incoming electrophile almost exclusively to the para position.
Synthetic Route
The following diagram illustrates the standard laboratory synthesis using N-Bromosuccinimide (NBS) or molecular bromine.
Figure 1: Regioselective bromination of 2-fluoro-6-methylphenol. The steric blocking at C2 and C6 ensures high selectivity for the C4 position.
Detailed Protocol (Bench Scale)
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Dissolution: Dissolve 2-fluoro-6-methylphenol (1.0 eq) in acetonitrile (MeCN) or glacial acetic acid.
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Bromination: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes to control the exotherm.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS (Target M+H: 205/207 doublet).
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Workup: Quench with saturated sodium thiosulfate (to remove excess oxidants). Extract with ethyl acetate, wash with brine, and dry over
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Purification: Recrystallize from hexanes/EtOAc or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
Reactivity & Synthetic Utility
This scaffold is a "linchpin" intermediate. The bromine atom serves as a handle for metal-catalyzed cross-coupling, while the phenol group allows for etherification or esterification.
Key Reaction Pathways
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Suzuki-Miyaura Coupling: The C-Br bond is highly reactive toward boronic acids in the presence of Pd(0), allowing the construction of biaryl systems.
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Buchwald-Hartwig Amination: Facilitates the introduction of amines at the C4 position.
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Phenolic Alkylation: The hydroxyl group can be alkylated to form ethers, a common strategy to improve blood-brain barrier (BBB) permeability in CNS drugs.
Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromide and hydroxyl groups.
Applications in Drug Discovery
The 2-fluoro-6-methyl substitution pattern is not arbitrary; it is a specific medicinal chemistry tactic used to:
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Block Metabolism: The methyl and fluorine groups block the metabolically labile ortho positions, preventing Phase I oxidation (e.g., by CYP450 enzymes).
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Modulate Acidity: The electron-withdrawing fluorine lowers the pKa of the phenol relative to o-cresol, potentially altering protein binding affinity.
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BACE Inhibition: This specific scaffold appears in patent literature for Beta-site Amyloid Precursor Protein Cleaving Enzyme (BACE) inhibitors, which are therapeutic targets for Alzheimer's disease. The scaffold is often alkylated and coupled to heteroaromatic rings to form the active pharmacophore [2].
Case Study: BACE Inhibitor Synthesis In the synthesis of 5H-pyrrolo[3,4-d]pyrazin-7-amine derivatives, 4-Bromo-2-fluoro-6-methylphenol is O-alkylated (e.g., with iodomethane or functionalized alkyl halides) and subsequently subjected to metal-halogen exchange or cross-coupling to attach the core pharmacophore [2].
Handling, Safety, & Storage
As a halogenated phenol, this compound requires careful handling to avoid irritation and degradation.
Safety Profile (GHS Classification)
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Signal Word: WARNING
Storage Protocols
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Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent oxidation of the phenol.
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Temperature: Refrigerate (2–8°C) for long-term storage.
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Container: Amber glass vials to protect from light-induced debromination.
References
- World Intellectual Property Organization (WIPO).Patent WO2011002409A1: 5H-Pyrrolo[3,4-d]pyrazin-7-amine Derivatives as BACE Inhibitors.
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PubChem. Compound Summary: 2-Fluoro-6-methylphenol (Precursor).[1] Available at: [Link]
